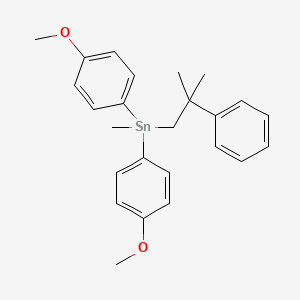
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. This compound is notable for its unique structure, which includes two 4-methoxyphenyl groups, a methyl group, and a 2-methyl-2-phenylpropyl group attached to the tin atom. Organotin compounds are widely studied due to their applications in various fields, including catalysis, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane typically involves the reaction of organotin halides with appropriate organic reagents. One common method is the reaction of trimethyltin chloride with 4-methoxyphenylmagnesium bromide, followed by the addition of 2-methyl-2-phenylpropyl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or column chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The compound can participate in nucleophilic substitution reactions, where the organic groups attached to tin are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organolithium reagents are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various organotin derivatives.
科学的研究の応用
Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
作用機序
The mechanism of action of Bis(4-methoxyphenyl)(methyl)(2-methyl-2-phenylpropyl)stannane involves its interaction with molecular targets through its organotin center. The tin atom can coordinate with various ligands, facilitating catalytic processes or biological interactions. The pathways involved often include coordination chemistry and organometallic mechanisms, where the tin atom plays a central role in mediating reactions .
類似化合物との比較
Similar Compounds
Bis(4-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of tin.
Bis(2-methoxyphenyl)phosphine: Another organophosphorus compound with similar organic groups.
Dimethoxytrityl (DMT): Used as a protecting group in organic synthesis, particularly in nucleoside chemistry.
Uniqueness
The presence of the tin atom allows for unique coordination chemistry and catalytic properties not observed in similar organophosphorus compounds .
特性
CAS番号 |
78599-88-9 |
|---|---|
分子式 |
C25H30O2Sn |
分子量 |
481.2 g/mol |
IUPAC名 |
bis(4-methoxyphenyl)-methyl-(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/C10H13.2C7H7O.CH3.Sn/c1-10(2,3)9-7-5-4-6-8-9;2*1-8-7-5-3-2-4-6-7;;/h4-8H,1H2,2-3H3;2*3-6H,1H3;1H3; |
InChIキー |
GVJSWAJHJGLSQA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C[Sn](C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


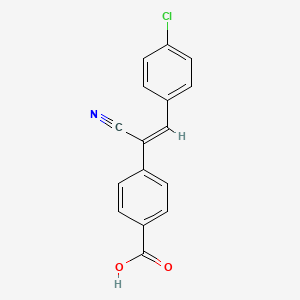

![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
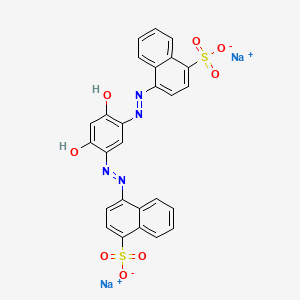
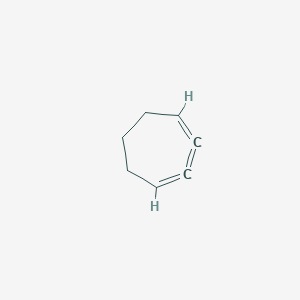
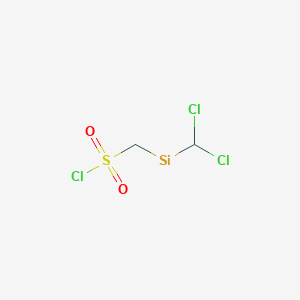
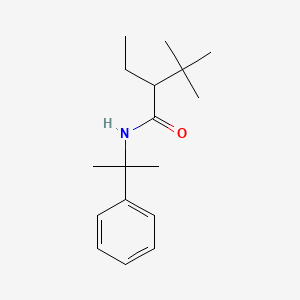

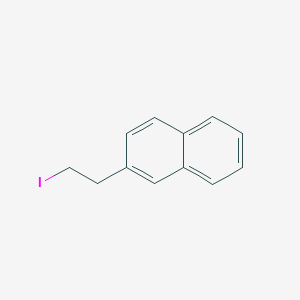
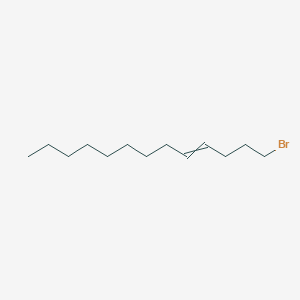
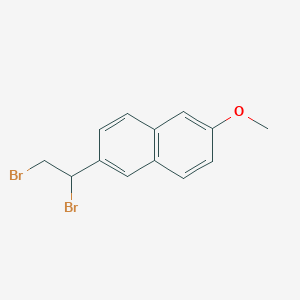
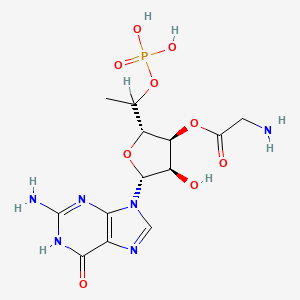
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)
